molecular formula C10H10BrClOS B14040573 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one

1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14040573
M. Wt: 293.61 g/mol
InChI Key: YZIDDYVNVRYQQA-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a unique structure that includes a bromine atom, a methylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methylthio group and the chloropropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one can be compared with similar compounds such as:

    1-(4-Bromo-3-(methylthio)phenyl)-2-chloropropan-1-one: Differing by the position of the chlorine atom.

    1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-ol: Differing by the presence of an alcohol group instead of a ketone.

    4-Bromo-3-(methylthio)phenylboronic acid: Differing by the presence of a boronic acid group

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-(4-bromo-3-methylsulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-14-10-5-7(2-3-9(10)11)4-8(13)6-12/h2-3,5H,4,6H2,1H3

InChI Key

YZIDDYVNVRYQQA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CC(=O)CCl)Br

Origin of Product

United States

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